molecular formula C9H10F2N2O2 B15237467 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine

Katalognummer: B15237467
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: YSUUJFAMBVQLEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety attached to an ethane-1,2-diamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.

    Attachment of the Ethane-1,2-diamine Group: The difluorobenzo[d][1,3]dioxole intermediate is then reacted with ethane-1,2-diamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction environments to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzo[d][1,3]dioxole derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
  • (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
  • 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Uniqueness

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety and ethane-1,2-diamine group make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H10F2N2O2

Molekulargewicht

216.18 g/mol

IUPAC-Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)14-7-2-1-5(6(13)4-12)3-8(7)15-9/h1-3,6H,4,12-13H2

InChI-Schlüssel

YSUUJFAMBVQLEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(CN)N)OC(O2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.